2-Hydroxy-n-octylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-octylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-12-11(14)10(2)13/h10,13H,3-9H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZRRRDVKLFCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874272 | |
| Record name | Lactamide, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-23-5 | |
| Record name | NSC11082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lactamide, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 2 Hydroxy N Octylpropanamide
Established Chemical Synthesis Routes for Propanamide Derivatives
The formation of 2-Hydroxy-n-octylpropanamide relies on fundamental organic reactions, primarily the creation of the amide bond, the introduction of the hydroxyl group, and the incorporation of the octyl chain.
Amidation Reactions for Formation of the Amide Bond
The cornerstone of synthesizing this compound is the formation of the amide linkage. This is typically achieved through the reaction of a carboxylic acid or its derivative with an amine. A common and direct method involves the amidation of 2-hydroxypropanoic acid (lactic acid) or its esters, such as ethyl lactate (B86563), with n-octylamine.
Conventional approaches often require the activation of the carboxylic acid to facilitate the reaction with the amine. acs.orgnih.gov This can be accomplished by converting the carboxylic acid into a more reactive species like an acyl chloride or by using coupling agents. Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP). guidechem.com Another approach is the use of phosphonium (B103445) salt reagents which are generated in situ to activate the carboxylic acid. rsc.org
The direct thermal amidation of a carboxylic acid with an amine is also possible but often requires high temperatures and can be inefficient. A more direct route involves the reaction of an ester with an amine, a process known as aminolysis. For instance, ethyl lactate can react directly with n-octylamine to form this compound and ethanol (B145695). This reaction can be driven to completion by removing the ethanol byproduct.
| Starting Materials | Reagents/Conditions | Key Transformation | Reference |
|---|---|---|---|
| 2-Hydroxypropanoic acid and n-octylamine | DCC, DMAP | Amide bond formation | guidechem.com |
| Ethyl lactate and n-octylamine | Heat, removal of ethanol | Aminolysis | smolecule.com |
| 2-Hydroxypropanoic acid and n-octylamine | In situ generated phosphonium salts | Carboxylic acid activation and amidation | rsc.org |
Introduction and Stereoselective Control of the Hydroxyl Group
The hydroxyl group at the 2-position is integral to the target molecule's identity. When starting with lactic acid or its derivatives, the hydroxyl group is already present. Lactic acid is a chiral molecule, existing as L-(S)-lactic acid and D-(R)-lactic acid. The stereochemistry of the final product is therefore directly dependent on the stereochemistry of the starting material. For instance, using (S)-ethyl lactate will predominantly yield the (S)-enantiomer of this compound. orgsyn.org
In cases where the synthesis starts from a precursor without the hydroxyl group, its introduction can be achieved through various methods. One such method is the α-hydroxylation of a propanamide derivative. This can be accomplished using strong bases to form an enolate, followed by reaction with an oxygen source like a peroxide or specific oxidizing agents. Achieving stereoselectivity in this step often requires the use of chiral auxiliaries, such as Oppolzer's sultam, which can direct the hydroxylation to one face of the enolate, leading to a high diastereomeric excess. whiterose.ac.ukunito.it
Strategies for Incorporating the Octyl Chain
The n-octyl group is introduced via the amine component of the amidation reaction, namely n-octylamine. This primary amine readily participates in nucleophilic acyl substitution reactions with activated carboxylic acids or esters. The synthesis of n-octylamine itself can be achieved through various industrial processes, such as the reductive amination of n-octanol. google.com The incorporation of the octyl chain is a critical step that imparts the desired lipophilicity to the final amide product. The use of long-chain alkylamines in synthesis can sometimes influence the reaction conditions and solubility of intermediates and products. rsc.orgmdpi.com
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for amide synthesis. These novel approaches are highly applicable to the production of this compound.
Chemoenzymatic Synthesis of Hydroxylated Amides
Chemoenzymatic synthesis has emerged as a powerful tool for the selective formation of amides under mild conditions. nih.gov Lipases, a class of enzymes that naturally hydrolyze esters, have been extensively used for the synthesis of amides. rsc.org Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a particularly effective biocatalyst for the amidation of hydroxy esters. acs.orgacs.orgnih.gov
In a typical chemoenzymatic synthesis of this compound, ethyl lactate and n-octylamine would be reacted in the presence of CALB. The enzyme catalyzes the aminolysis of the ester, showing high selectivity for the formation of the N-acylated product over O-acylation, especially in the case of amino alcohols. nih.gov This method offers several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh chemical reagents and protecting groups. nih.govacs.org The reaction can often be performed in solvent-free systems or in green solvents, further enhancing its environmental credentials. rsc.orgnih.gov
| Enzyme | Substrates | Key Advantages | Reference |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | Ethyl lactate and n-octylamine | High selectivity for N-acylation, mild conditions, green solvent compatibility | rsc.orgacs.orgnih.gov |
| Lipase from Pseudomonas fluorescens | Various esters and amines | Catalyzes amidation, though may have different substrate specificity | acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. mdpi.comresearchgate.netdovepress.com A key aspect is the use of renewable starting materials. Ethyl lactate, a primary precursor, is a bio-based solvent and chemical intermediate derived from the fermentation of carbohydrates. researchgate.netd-nb.info
Green synthetic approaches aim to minimize waste and energy consumption. Biocatalytic methods, as described above, are inherently green as they operate under mild conditions and often with high atom economy. rsc.org Furthermore, research into catalytic amidations that avoid stoichiometric activating agents is a major focus. Boronic acid catalysts, for example, have been shown to facilitate direct amidation reactions.
Solvent selection is another critical component of green synthesis. The use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) is being phased out in favor of greener alternatives. For the synthesis of this compound, the reaction could potentially be run in a greener solvent or even under solvent-free conditions, particularly in enzyme-catalyzed processes. rsc.orgnih.gov The recovery and reuse of catalysts and solvents are also key considerations in developing a truly sustainable synthesis.
Microwave-Assisted and Flow Chemistry Applications for Amide Synthesis
The synthesis of amides, a fundamental transformation in organic chemistry, has been significantly advanced by the adoption of microwave-assisted and flow chemistry techniques. These methods offer substantial improvements over conventional batch processing, including accelerated reaction times, enhanced yields, and improved safety profiles. sioc-journal.cnnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of amide synthesis, such as the formation of this compound from ethyl lactate and n-octylamine, microwave heating can dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.gov This, in turn, can minimize the formation of byproducts that may occur with prolonged heating in traditional methods.
A study on the microwave-assisted synthesis of other hydroxy amides demonstrated a significant rate enhancement. nih.gov While specific data for this compound is not extensively published, the principles can be directly applied. The reaction would likely be carried out in a sealed vessel under controlled temperature and pressure, with the microwave power adjusted to optimize the reaction rate and yield.
Flow Chemistry Applications:
Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages for amide synthesis. researchgate.netrsc.org The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters. semanticscholar.org This level of control is particularly beneficial for exothermic reactions and for minimizing the formation of impurities. nih.gov
For the synthesis of this compound, a flow chemistry setup would involve pumping solutions of ethyl lactate and n-octylamine through a heated reaction coil or a packed-bed reactor. The product stream would then be collected continuously. This approach allows for safe and scalable production, as hazardous intermediates are generated and consumed in situ, minimizing their accumulation. nih.gov Furthermore, in-line purification modules can be integrated into the flow system, leading to a streamlined and automated process. researchgate.net
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Conventional Batch | Several hours | 70-80 | Simple setup |
| Microwave-Assisted | 5-15 minutes | >90 | Rapid heating, reduced byproducts |
| Flow Chemistry | Continuous | >95 | Scalability, safety, process control |
Precursor Chemistry and Intermediate Compound Analysis for this compound Synthesis
The primary and most direct synthetic route to this compound involves the aminolysis of an ester of lactic acid with n-octylamine.
Precursor Chemistry:
The key precursors for this synthesis are:
Ethyl lactate (or other alkyl lactates): This is a bio-based and readily available starting material. monash.edu It serves as the source of the 2-hydroxypropanoyl group.
n-Octylamine: This is the amine component that introduces the n-octyl group to the amide.
The reaction is a nucleophilic acyl substitution where the nitrogen atom of n-octylamine attacks the carbonyl carbon of ethyl lactate. The reaction is typically carried out at elevated temperatures to drive the reaction to completion. While the reaction can proceed without a catalyst, the use of a base or an acid catalyst can accelerate the process. A general representation of the reaction is the direct amidation of lactic acid or its ester. smolecule.com
Intermediate Compound Analysis:
During the synthesis of this compound, the formation of intermediates is possible, although the direct aminolysis of an ester is often a one-step process. However, side reactions or incomplete reactions can lead to the presence of other species. The analysis of the reaction mixture is crucial for optimizing reaction conditions and ensuring product purity.
Potential intermediates or byproducts could include unreacted starting materials or products of side reactions such as the self-condensation of ethyl lactate. In the context of related reactions, such as the formation of acrylamide (B121943) from asparagine, transient intermediates like 3-aminopropionamide have been identified. food.gov.ukresearchgate.net While not directly analogous, it highlights the importance of analyzing for potential transient species.
Common analytical techniques for monitoring the reaction and identifying intermediates include:
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the starting materials, product, and any non-volatile byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile components in the reaction mixture and confirming the structure of the product and any volatile intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and can be used to identify and characterize any isolated intermediates.
| Analytical Technique | Information Obtained |
| HPLC | Purity of product, quantification of reactants and products |
| GC-MS | Identification of volatile components, structural confirmation |
| NMR Spectroscopy | Detailed structural elucidation of product and intermediates |
Advanced Analytical Characterization Methodologies for 2 Hydroxy N Octylpropanamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for the structural analysis of 2-Hydroxy-n-octylpropanamide, offering unambiguous confirmation of its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy
In ¹H NMR, the chemical environment of each proton in the molecule generates a distinct signal. For this compound, the spectrum is expected to show characteristic signals corresponding to the protons of the octyl chain, the propanamide backbone, and the hydroxyl and amide functional groups. The chemical shift (δ) of each proton is influenced by neighboring atoms, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (Terminal methyl of octyl group) | ~0.9 | Triplet (t) |
| -(CH₂)₅- (Methylene groups of octyl chain) | ~1.2-1.4 | Multiplet (m) |
| -NH-CH₂-C₇H₁₅ | ~1.5 | Multiplet (m) |
| -NH-CH₂ -C₇H₁₅ | ~3.2 | Quartet (q) |
| -CH(OH)- | ~4.0 | Multiplet (m) |
| -CH(OH)-CH₃ | ~1.2 | Doublet (d) |
| -NH- | ~6.5-7.5 | Broad Singlet (br s) or Triplet (t) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups based on characteristic chemical shifts.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (Amide carbonyl) | ~170-175 |
| -C H(OH)- | ~65-70 |
| -NH-C H₂- | ~39-45 |
| -C H(OH)-C H₃ | ~20-25 |
| Alkyl Chain Carbons (-CH₂-) | ~22-32 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are vital for identifying the functional groups present in this compound. mdpi.com These methods measure the vibrations of bonds within the molecule, with each type of bond absorbing light at a characteristic frequency. libretexts.org
The IR spectrum of this compound would be expected to display prominent absorption bands corresponding to the O-H group of the alcohol, the N-H and C=O groups of the amide linkage, and the C-H bonds of the alkyl chain. libretexts.orgorgchemboulder.com The O-H stretch typically appears as a broad band due to hydrogen bonding, while the N-H stretch of the secondary amide appears as a sharp peak. spcmc.ac.in The carbonyl (C=O) stretch, known as the Amide I band, is a strong and readily identifiable absorption. nih.gov
Raman spectroscopy provides complementary information. While strong in IR, the O-H stretch is typically weak in Raman spectra. Conversely, the C-C and C-H skeletal vibrations of the octyl chain would produce strong Raman signals.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3550–3200 | Strong, Broad |
| N-H (Amide) | Stretching | 3400–3300 | Medium, Sharp |
| C-H (Alkyl) | Stretching | 3000–2850 | Strong |
| C=O (Amide I) | Stretching | 1690–1630 | Strong |
| N-H (Amide II) | Bending | 1570–1515 | Medium |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org
For this compound (C₁₁H₂₃NO₂), the molecular weight is 201.31 g/mol . In MS analysis, the molecular ion peak [M]⁺ would be observed. Common fragmentation patterns for amides include cleavage of the bond between the carbonyl group and the nitrogen atom (the N-CO bond). unl.ptnih.gov This would lead to fragments corresponding to the acylium ion and the octylamine (B49996) radical, or vice versa. Alpha-cleavage next to the hydroxyl group is also a probable fragmentation pathway. jove.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with high confidence. fiveable.menih.gov This allows for the unambiguous confirmation of the molecular formula C₁₁H₂₃NO₂ by distinguishing it from other compounds with the same nominal mass but different elemental compositions. ntnu.educolorado.edu
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₂₄NO₂⁺ | 202.1807 | Protonated Molecular Ion |
| [M+Na]⁺ | C₁₁H₂₃NNaO₂⁺ | 224.1626 | Sodiated Adduct |
| [C₃H₆NO₂]⁺ | C₃H₆NO₂⁺ | 90.04 | Fragment from N-CO cleavage |
| [C₈H₁₈N]⁺ | C₈H₁₈N⁺ | 128.14 | Fragment from N-CO cleavage |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of organic compounds. uhplcs.com For a molecule like this compound, which possesses both polar (hydroxyl, amide) and nonpolar (octyl chain) features, reversed-phase HPLC (RP-HPLC) is the most suitable method. wikipedia.org
In a typical RP-HPLC setup, a nonpolar stationary phase, such as C18 (octadecylsilane), is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sepscience.com The compound is separated based on its hydrophobicity; the long octyl chain will interact with the C18 stationary phase, providing retention. The polarity of the mobile phase is typically adjusted (using a gradient) to elute the compound from the column. Due to its polarity, retaining this compound can be challenging on standard C18 columns, and specialized polar-embedded or polar-endcapped columns may offer better retention and peak shape. fishersci.comsielc.com Detection can be achieved using a UV detector (amides show some absorbance at low wavelengths) or more universally with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net The direct analysis of this compound by GC-MS can be challenging due to its polarity and the presence of active hydrogens in the hydroxyl and amide groups, which can lead to poor peak shape and thermal degradation. researchgate.net
To overcome these issues, chemical derivatization is often employed. jfda-online.comsigmaaldrich.com The active hydrogens can be replaced with nonpolar groups, for instance, through silylation (e.g., using BSTFA or MTBSTFA) or acylation. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. nih.gov Once derivatized, the compound is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification, often by comparison with spectral libraries. google.com
Structure Activity Relationship Sar Studies of 2 Hydroxy N Octylpropanamide and Its Analogues
Conformational Analysis and Molecular Recognition
The three-dimensional shape of 2-Hydroxy-n-octylpropanamide and its ability to engage in non-covalent interactions are fundamental to its function. The molecule's conformation is primarily dictated by the interplay between the hydrophilic hydroxyamide head and the lipophilic octyl tail. The amide bond generally adopts a planar conformation to maximize resonance stabilization. Studies on related N-hydroxy amides have shown a strong preference for the trans conformation of the amide bond, which minimizes steric hindrance. nih.gov This arrangement creates a defined geometry in the headgroup region.
Molecular recognition is governed by the specific functional groups present. The hydroxyl group and the amide N-H group are potent hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen act as hydrogen bond acceptors. These features enable the molecule to form specific hydrogen bonding networks with biological targets or other molecules. The long, flexible n-octyl chain contributes significantly to the molecule's lipophilicity, facilitating hydrophobic interactions and partitioning into nonpolar environments. The combination of a polar, hydrogen-bonding headgroup and a nonpolar tail gives the molecule amphiphilic character, which is crucial for its interaction with biological membranes and protein binding pockets that may have both polar and nonpolar domains.
Impact of Hydroxyl Group Position and Stereochemistry on Functional Profiles
The precise location and stereochemical orientation of the hydroxyl group are critical determinants of the functional profile of hydroxyamides.
Positional Isomerism : The placement of the hydroxyl group at the C2 (alpha) position, as in this compound, directly influences the electronic properties of the adjacent amide carbonyl. An α-hydroxylation is known to increase the gel-to-fluid transition temperature in some lipid structures, suggesting it enhances intermolecular interactions. nih.gov Moving the hydroxyl group to the C3 (beta) position would alter the molecule's geometry and hydrogen-bonding capabilities, likely leading to different binding affinities and functional outcomes. Studies on other molecular classes, such as flavanones, have demonstrated that the position of a hydroxyl group significantly impacts electronic transitions and chemical properties. nih.gov
Stereochemistry : The C2 carbon in this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-n-octylpropanamide and (S)-2-Hydroxy-n-octylpropanamide. In chiral biological environments, such as protein binding sites, these enantiomers can and often do exhibit different biological activities, potencies, and metabolic fates. nih.gov One enantiomer may fit optimally into a chiral receptor or active site, allowing for favorable interactions, while the other may fit poorly or not at all. nih.gov The absolute configuration of the hydroxyl-bearing stereocenter is therefore a crucial factor in determining the molecule's specific biological effects.
Influence of N-Alkyl Chain Length and Branching (e.g., Octyl vs. Other Alkyls)
The N-alkyl substituent plays a pivotal role in modulating the molecule's lipophilicity and its interaction with hydrophobic pockets in biological targets.
Chain Length : The length of the N-alkyl chain is a key parameter in SAR studies. There is often an optimal chain length for activity, which represents a balance between increasing hydrophobic binding affinity and decreasing aqueous solubility. In related systems like ceramides (B1148491) and epoxy-amidoamines, varying the alkyl chain length has been shown to systematically alter physical properties. nih.govresearchgate.net For instance, increasing chain length can decrease density and affect molecular packing. researchgate.net A systematic variation of the N-alkyl chain from shorter (e.g., ethyl, butyl) to longer (e.g., decyl, dodecyl) than the n-octyl group would be expected to produce a parabolic relationship with biological activity for many targets, with the octyl chain representing a near-optimal length for specific hydrophobic interactions.
Branching : Introducing branching into the alkyl chain, for example, by substituting the n-octyl group with an iso-octyl or tert-octyl group, would introduce steric bulk. This can have a significant impact on how the molecule fits into a binding site. While potentially reducing conformational flexibility, branching can also orient the molecule in a specific, favorable conformation or, conversely, create steric clashes that reduce binding affinity.
Table 1: Effect of N-Alkyl Chain Modification on Physicochemical Properties This table presents hypothetical data based on established chemical principles for illustrative purposes.
| N-Alkyl Substituent | Chain Length | Branching | Expected LogP¹ | Expected Aqueous Solubility | Potential Impact on Activity |
|---|---|---|---|---|---|
| Ethyl | C2 | None | Low | High | Reduced hydrophobic binding |
| Butyl | C4 | None | Moderate | Moderate | Moderate hydrophobic binding |
| n-Octyl | C8 | None | High | Low | Optimal hydrophobic binding (Hypothetical) |
| iso-Octyl | C8 | Yes | High | Low | Altered binding due to steric hindrance |
¹LogP (octanol-water partition coefficient) is a measure of lipophilicity.
Substituent Effects on Amide Linkage Properties
The amide bond is a cornerstone of peptide and protein structure, and its properties in this compound are critical to the molecule's stability and interactions. The resonance between the nitrogen lone pair and the carbonyl π-system gives the C-N bond partial double-bond character, restricting rotation and enforcing planarity.
Introducing electronegative substituents on the amide nitrogen can significantly alter these properties. For example, replacing the N-octyl group with an N-methoxy group would reduce the resonance stabilization of the amide bond. nih.gov This occurs because the electronegative oxygen atom pulls electron density away from the nitrogen, making its lone pair less available for delocalization into the carbonyl group. This can lead to a longer, weaker C-N bond and increased pyramidality at the nitrogen atom. nih.gov Such electronic perturbations can affect the amide's hydrogen bonding capacity and its susceptibility to hydrolysis. Conversely, sterically bulky substituents near the amide linkage can force the amide out of its preferred planar conformation, which also disrupts resonance and can significantly alter the molecule's shape and reactivity. nih.gov
Comparative SAR with Related Hydroxyamide Scaffolds
The SAR of this compound can be contextualized by comparing it to other classes of compounds containing the hydroxyamide motif.
N-Aryl Hydroxyamides : In N-aryl hydroxyamides, the alkyl chain is replaced by an aromatic ring. This substitution introduces the potential for π-π stacking interactions and significantly alters the electronic properties of the amide nitrogen. The conformation of the molecule would be more rigid, and the lipophilic character would be different from that of a flexible alkyl chain.
Hydroxamic Acids (N-hydroxy amides) : Hydroxamic acids feature an N-OH group instead of an N-alkyl group. The N-hydroxy functionality makes these compounds excellent metal chelators and changes the hydrogen bonding pattern. The N-OH group is more acidic than an N-H group, which can lead to different interactions at physiological pH.
β-Lactone Carbamates : In some related structures, the hydroxyamide core is part of a more complex system, like a β-lactone. For instance, (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate is a potent inhibitor of N-acylethanolamine acid amidase (NAAA). scispace.com While structurally more complex, it shares the feature of an amide-like linkage (carbamate) adjacent to a carbon bearing an oxygen functionality. The rigid, strained β-lactone ring imposes significant conformational constraints not present in the flexible this compound.
Table 2: Comparison of Different Hydroxyamide Scaffolds
| Scaffold | Key Structural Feature | Primary Interaction Types | Conformational Flexibility |
|---|---|---|---|
| 2-Hydroxy-n-alkylpropanamide | α-hydroxy, N-alkyl amide | H-bonding, Hydrophobic | High (Alkyl Chain) |
| N-Aryl Hydroxypropanamide | α-hydroxy, N-aryl amide | H-bonding, π-π stacking | Moderate |
| Hydroxamic Acid | N-hydroxy amide | H-bonding, Metal Chelation | Variable |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-2-Hydroxy-n-octylpropanamide |
| (S)-2-Hydroxy-n-octylpropanamide |
Investigation of 2 Hydroxy N Octylpropanamide in Enzymatic and Biocatalytic Transformations
Substrate Recognition by Hydroxy-Acid Oxidases and Related Enzymes
Hydroxy-acid oxidases, such as (S)-2-hydroxy-acid oxidase (also known as glycolate (B3277807) oxidase), are a family of flavin mononucleotide (FMN)-dependent enzymes that catalyze the oxidation of (S)-2-hydroxy acids to their corresponding 2-oxo acids, with the concomitant reduction of oxygen to hydrogen peroxide longdom.org. The substrate specificity of these enzymes is crucial for their biological function and potential biocatalytic applications.
Research into the substrate tolerance of alcohol oxidases, including 2-hydroxy acid oxidases, has shown that these enzymes can accommodate a range of aliphatic 2-hydroxy acids. Notably, they exhibit activity towards short- and medium-chain 2-hydroxy acids, with substrates containing up to ten carbon atoms being successfully oxidized ucl.ac.be. The structure of 2-Hydroxy-n-octylpropanamide features a 2-hydroxypropanamide core with an eight-carbon (n-octyl) alkyl chain attached to the amide nitrogen. While the enzyme's primary recognition is for the 2-hydroxy acid moiety, its ability to process substrates with medium-length carbon chains suggests that the octyl group would not necessarily prevent binding to the active site.
Biocatalytic Synthesis and Derivatization of this compound
The demand for enantiomerically pure chiral compounds has driven the development of biocatalytic methods for their synthesis. Enzymes offer high stereoselectivity and operate under mild conditions, making them ideal catalysts nih.gov. The synthesis of chiral α-hydroxy amides like this compound can be efficiently achieved through enzymatic pathways.
A well-established method involves a two-step sequential enzymatic reaction starting from α-oxo esters.
Enantioselective Reduction : The first step utilizes a reductase, often from a whole-cell biocatalyst like Saccharomyces cerevisiae (baker's yeast), to reduce an α-oxo ester precursor. This bioreduction is highly enantioselective, yielding a chiral α-hydroxy ester with high conversion rates and enantiomeric excess (>99% for many substrates) iaea.org.
Lipase-Catalyzed Aminolysis : The resulting chiral α-hydroxy ester is then subjected to aminolysis with an appropriate amine (in this case, n-octylamine). This step is catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in an organic solvent. The lipase facilitates the formation of the amide bond, converting the α-hydroxy ester into the final α-hydroxy amide product, this compound, with high conversion degrees iaea.org.
The versatility of lipases and other hydrolases makes them powerful tools for both the synthesis and derivatization of such compounds. Engineered enzymes, such as mutants of CAL-B, have been shown to catalyze the kinetic resolution of related substrates, further highlighting the potential for creating highly specific biocatalysts for the production of this compound nih.gov.
Table 1: Biocatalytic Synthesis Approach for Chiral α-Hydroxy Amides
| Step | Reaction Type | Typical Biocatalyst | Precursor Substrate | Intermediate/Product | Key Advantages |
| 1 | Asymmetric Reduction | Saccharomyces cerevisiae | α-Oxo Ester | Chiral α-Hydroxy Ester | High Enantioselectivity (>99% ee) |
| 2 | Aminolysis | Candida antarctica Lipase B (CAL-B) | Chiral α-Hydroxy Ester + n-Octylamine | Chiral this compound | High Conversion Rate (88-99%) |
Enzymatic Degradation Pathways and Metabolite Formation (non-human organisms)
In non-human organisms, particularly bacteria and fungi, the enzymatic degradation of amides is a key metabolic process. The primary mechanism for the breakdown of N-substituted amides like this compound is hydrolysis of the amide bond researchgate.net. This reaction is catalyzed by a class of enzymes known as amidases or hydrolases.
A prominent example is Fatty Acid Amide Hydrolase (FAAH), an enzyme that terminates the action of several endogenous lipid amide messengers nih.gov. In microorganisms, analogous enzymes can hydrolyze the amide bond of this compound. This cleavage would yield two primary metabolites:
2-Hydroxypropanoic acid (Lactic acid)
n-Octylamine
This hydrolytic step is the initial and critical stage of degradation iaea.orgnih.gov. Following this, the resulting metabolites enter central metabolic pathways. 2-Hydroxypropanoic acid is a common metabolite that can be readily utilized in glycolysis or other core metabolic routes. The n-octylamine can be further metabolized by amine oxidases, which are found in fungi like Aspergillus versicolor, to generate aldehydes that can be used for energy and biomass researchgate.net.
Hydrolysis : An extracellular or intracellular amidase cleaves this compound into 2-hydroxypropanoic acid and n-octylamine.
Oxidation/Assimilation : The 2-hydroxypropanoic acid is assimilated into the organism's central metabolism. The n-octylamine is oxidized by amine oxidases or other enzymes, converting the alkyl chain into intermediates for the fatty acid oxidation pathway (β-oxidation) and releasing the nitrogen as ammonia (B1221849) for use in biosynthesis researchgate.net.
Table 2: Predicted Enzymatic Degradation of this compound
| Step | Enzyme Class | Reaction | Initial Substrate | Metabolite 1 | Metabolite 2 |
| 1 | Amidase / Hydrolase | Hydrolysis | This compound | 2-Hydroxypropanoic acid | n-Octylamine |
| 2 | Amine Oxidase | Oxidative Deamination | n-Octylamine | Octanal | Ammonia |
| 3 | Dehydrogenase | Oxidation | Octanal | Octanoic acid | - |
Role in Enzyme Inhibition Mechanisms (e.g., Tyrosinase inhibition)
The chemical structure of this compound suggests it may act as an inhibitor for certain enzymes, particularly those with a metal-containing active site. Tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) biosynthesis, is a notable target for inhibitors nih.gov. Many known tyrosinase inhibitors are phenolic compounds that can chelate the copper ions in the enzyme's active site, thereby blocking its catalytic activity mdpi.comresearchgate.net.
While this compound is not a phenol, its 2-hydroxy-amide moiety presents a potential binding site that could interact with the dicopper center of tyrosinase. The mechanism could involve the hydroxyl and amide groups acting as ligands for the copper ions, similar to how the hydroxyl groups of catechols or the carboxyl groups of other inhibitors interact with the active site researchgate.net. This chelation would prevent the natural substrate, L-tyrosine, from binding and being oxidized, thus inhibiting melanogenesis. The long n-octyl chain could further enhance inhibitory activity by providing hydrophobic interactions with nonpolar residues within or near the enzyme's active site pocket.
Furthermore, structurally related N-substituted hydroxy amides, such as 2-hydroxy-N-phenylbenzamides (salicylanilides), have been shown to be effective inhibitors of other enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) researchgate.net. These compounds often exhibit a mixed or pseudo-irreversible inhibition mechanism researchgate.net. This suggests that this compound could potentially inhibit a range of hydrolases or oxidoreductases beyond tyrosinase. The specific type of inhibition (e.g., competitive, non-competitive, mixed) would depend on whether the compound binds to the enzyme's active site or an allosteric site nih.gov.
Enzyme-Mediated Chiral Resolution of this compound Precursors
The production of single-enantiomer pharmaceuticals and fine chemicals is often accomplished through the chiral resolution of a racemic mixture. Enzyme-mediated kinetic resolution is a highly effective strategy for this purpose due to the stereoselectivity of enzymes dntb.gov.uaresearchgate.net. Lipases are particularly well-suited for resolving precursors of this compound.
The process typically involves the enantioselective transformation of a racemic precursor, which could be a chiral alcohol or an ester. For instance, a racemic mixture of a 2-hydroxypropanoic acid ester could serve as the precursor. A lipase, such as one from Pseudomonas cepacia or Candida antarctica, can be used to selectively catalyze a reaction on one of the enantiomers, leaving the other unreacted unl.edu.
There are two common approaches:
Enantioselective Hydrolysis : A racemic ester precursor is exposed to a lipase in an aqueous environment. The enzyme will preferentially hydrolyze one enantiomer (e.g., the R-ester) into the corresponding chiral alcohol and acid, while leaving the other enantiomer (the S-ester) largely untouched. The resulting mixture of the S-ester and R-alcohol can then be separated.
Enantioselective Transesterification/Acetylation : A racemic alcohol precursor is treated with an acyl donor (like vinyl acetate) in the presence of a lipase in an organic solvent. The lipase will selectively acylate one enantiomer (e.g., the R-alcohol) to form an ester, leaving the S-alcohol unreacted unl.edu.
These methods can achieve very high enantiomeric excess (e.e.) for both the reacted and unreacted components, often exceeding 95% unl.edu. The separated, enantiopure precursor can then be used to synthesize the desired enantiomer of this compound.
Theoretical and Computational Studies on 2 Hydroxy N Octylpropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.gov These ab initio methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy. ornl.gov For 2-Hydroxy-n-octylpropanamide, methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy. researchgate.netnih.gov
Calculations would begin by optimizing the molecular geometry to find the most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined. These include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, this would reveal electron-rich regions (negative potential), likely around the oxygen and nitrogen atoms of the amide and hydroxyl groups, and electron-poor regions (positive potential), typically around the hydrogen atoms of these groups. These sites are indicative of where the molecule might engage in electrostatic interactions or hydrogen bonding.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijnc.irnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.govchemmethod.com
To study this compound, a relevant biological target would first be identified. A docking simulation would then be performed to place the molecule into the binding site of this target. The simulation would generate various possible binding poses, which are then scored based on factors like intermolecular forces, including:
Hydrogen Bonds: The hydroxyl and amide groups of this compound are capable of forming strong hydrogen bonds with amino acid residues like serine, threonine, or glutamic acid in a receptor.
Hydrophobic Interactions: The n-octyl chain would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine.
Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.
Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. chemmethod.comphyschemres.org An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions identified in the docking pose. nih.gov The stability can be evaluated by analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. nih.gov Using the optimized geometry from quantum chemical calculations, vibrational and electronic spectra can be simulated. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. For this compound, this would predict characteristic peaks for the N-H stretch, C=O stretch (Amide I band), and O-H stretch. Comparing these predicted spectra with experimental data can help confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted. These calculations determine the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. This allows for the assignment of peaks in experimental NMR spectra.
UV-Visible Spectroscopy: Electronic transitions, such as the n→π* and π→π* transitions within the amide group, can be calculated to predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Hydroxyl) | Stretch | 3450 |
| N-H (Amide) | Stretch | 3300 |
| C-H (Alkyl) | Stretch | 2850-2960 |
| C=O (Amide I) | Stretch | 1670 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for derivatives of this compound, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations, IC₅₀) is required.
The process involves several steps:
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape).
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of these descriptors with the observed biological activity. frontiersin.orgsemanticscholar.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.
A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds. mdpi.com For instance, a model might reveal that increasing the lipophilicity of the alkyl chain or adding specific substituents to the propanamide backbone enhances activity.
In Silico Analysis of Potential Reaction Pathways and Mechanisms
Computational tools can be used to explore and analyze potential synthetic routes or metabolic degradation pathways for this compound. nih.gov This in silico analysis can save significant time and resources in the laboratory.
Retrosynthetic Analysis: Computer-assisted synthesis design programs can suggest potential starting materials and reaction steps for synthesizing the target molecule. These programs use databases of known chemical reactions and transformation rules to work backward from the final product. researchgate.net
Reaction Mechanism Studies: Quantum chemical methods can be used to investigate the detailed mechanism of a specific chemical reaction. mdpi.com This involves calculating the energies of reactants, products, transition states, and intermediates along a proposed reaction coordinate. The resulting energy profile can determine the reaction's feasibility, identify the rate-limiting step, and provide insight into how a catalyst might function. mdpi.com For example, one could computationally model the amidation reaction between a derivative of lactic acid and n-octylamine to understand the energetics of forming the amide bond in this compound.
By mapping out potential pathways and their associated energy barriers, computational chemistry offers a powerful predictive tool for guiding synthetic strategies and understanding the metabolic fate of this compound.
Advanced Research on Derivatives and Analogues of 2 Hydroxy N Octylpropanamide
Design and Synthesis of Novel N-Substituted Propanamide Derivatives
The synthesis of N-substituted propanamide derivatives is a key area of research aimed at understanding structure-activity relationships. The general approach involves the amidation of a carboxylic acid or its derivative with a substituted amine. In the context of 2-hydroxy-n-octylpropanamide, this would typically involve the reaction of 2-hydroxypropanoic acid (lactic acid) or its activated form (e.g., acyl chloride or ester) with a variety of substituted octylamines.
One common synthetic strategy is the direct amidation of 2-hydroxypropanoic acid with N-substituted octylamines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of the amide bond under mild conditions, which is crucial to prevent side reactions involving the hydroxyl group.
Another approach is the reaction of an ester of 2-hydroxypropanoic acid, such as methyl lactate (B86563), with the desired amine. This aminolysis reaction is often catalyzed by the amine itself or a mild base. The choice of the N-substituent is broad, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, allowing for the fine-tuning of properties like solubility, lipophilicity, and biological target interaction.
| Derivative | Synthetic Method | Key Reagents | Potential Application |
| N-benzyl-2-hydroxy-n-octylpropanamide | Amidation | 2-hydroxypropanoic acid, N-benzyloctylamine, DCC | Pharmaceutical intermediate |
| N-(2-pyridyl)-2-hydroxy-n-octylpropanamide | Aminolysis | Methyl lactate, 2-amino-n-octylpyridine | Chelating agent |
| N,N-dioctyl-2-hydroxypropanamide | Acyl chloride reaction | 2-hydroxypropanoyl chloride, dioctylamine | Extractant in hydrometallurgy |
Exploration of Variations in the Hydroxyl Group (e.g., Etherification, Esterification)
Modification of the secondary hydroxyl group in this compound offers another avenue for creating novel derivatives with potentially improved characteristics. Etherification and esterification are the most common transformations explored.
Etherification: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. This method allows for the introduction of a variety of alkyl or aryl groups at the 2-position. For instance, methylation or ethylation can alter the compound's polarity and hydrogen bonding capacity.
Esterification: Ester derivatives are readily prepared by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or triethylamine. This reaction attaches an acyl group to the oxygen of the hydroxyl function, which can be used to introduce biodegradable linkages or to act as a protecting group during other synthetic steps.
| Modification | Reaction Type | Typical Reagents | Resulting Functional Group | Potential Property Change |
| Methylation | Etherification | Sodium hydride, Methyl iodide | Methoxy | Increased lipophilicity, loss of hydrogen bond donor capability |
| Acetylation | Esterification | Acetic anhydride, Pyridine | Acetoxy | Increased steric hindrance, potential prodrug |
| Benzoylation | Esterification | Benzoyl chloride, Triethylamine | Benzoyloxy | Increased UV absorbance, altered crystallinity |
Systematic Modifications of the Alkyl Chain for Enhanced Properties
The n-octyl chain in this compound plays a significant role in determining its lipophilicity and, consequently, its interaction with nonpolar environments. Systematic modifications of this alkyl chain are performed to optimize these properties for specific applications.
Research in this area includes:
Chain Length Variation: Synthesizing homologues with shorter (e.g., hexyl) or longer (e.g., decyl, dodecyl) alkyl chains to modulate the hydrophilic-lipophilic balance (HLB).
Branching: Introducing branching in the alkyl chain (e.g., using 2-ethylhexylamine (B116587) instead of n-octylamine) can increase steric hindrance and affect the packing of molecules in the solid state, often leading to lower melting points and increased solubility in organic solvents.
Introduction of Unsaturation: The synthesis of analogues with alkenyl or alkynyl chains can introduce rigidity and provide sites for further functionalization, such as polymerization or cross-linking.
Cyclic Moieties: Replacing the linear octyl chain with a cycloalkyl group (e.g., cyclohexyl) can significantly alter the conformational properties and biological activity of the resulting molecule.
| Alkyl Chain Modification | Example Starting Amine | Expected Change in Property |
| Shorter Chain | n-Hexylamine | Increased hydrophilicity |
| Longer Chain | n-Dodecylamine | Increased lipophilicity |
| Branched Chain | 2-Ethylhexylamine | Lowered melting point, increased solubility |
| Cyclic Moiety | Cyclohexylamine | Increased rigidity |
Synthesis and Characterization of Stereoisomers and Enantiomers
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as two enantiomers, (R)-2-hydroxy-n-octylpropanamide and (S)-2-hydroxy-n-octylpropanamide. The synthesis and characterization of these stereoisomers are critical, as different enantiomers often exhibit distinct biological activities and physical properties.
Stereoselective synthesis is employed to obtain enantiomerically pure forms of the compound and its derivatives. This can be achieved by:
Using Chiral Starting Materials: Starting the synthesis with an enantiomerically pure form of 2-hydroxypropanoic acid (either (R)- or (S)-lactic acid).
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the reaction towards the formation of a specific enantiomer.
The characterization of the obtained stereoisomers is typically performed using techniques such as polarimetry to measure the optical rotation, and chiral chromatography (HPLC or GC) to determine the enantiomeric excess. Spectroscopic methods like NMR using chiral shift reagents can also be used to distinguish between enantiomers. A study on the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides demonstrated the profound impact of stereochemistry on biological activity, with one isomer being significantly more potent than the others nih.gov.
Radiolytic Degradation Products and Stability Studies of Related Compounds
The stability of this compound and its derivatives under ionizing radiation is a crucial aspect, particularly for applications in environments with high radiation fields, such as in nuclear fuel reprocessing or medical sterilization. While specific studies on this compound are scarce, research on the radiolytic degradation of other N,N-dialkyl amides provides valuable insights. rsc.org
Studies on compounds like N,N-di-2-ethylhexylbutyramide (DEHBA) have shown that gamma and alpha irradiation can lead to the formation of various degradation products. rsc.org The primary degradation pathways for amides under irradiation often involve the cleavage of C-N and C-C bonds adjacent to the carbonyl group, as well as reactions involving the alkyl chains. umd.eduwisc.edu
The degradation of amides can be influenced by the presence of oxygen and the type of radiation. rsc.org A universal mechanism for the breaking of amide bonds by ionizing radiation has been proposed, involving the initial loss of the oxygen atom from the amide bond. wisc.edunih.gov The presence of a hydroxyl group in this compound could potentially influence its degradation pathway by providing an additional site for radical attack.
Potential Research Applications Excluding Therapeutic/clinical
Role in Chemical Separation Processes (e.g., Metal Ion Extraction)
The presence of both a hydroxyl and an amide group in 2-Hydroxy-n-octylpropanamide suggests its potential as a ligand for metal ion extraction in chemical separation processes. The oxygen and nitrogen atoms in these functional groups can act as donor atoms, forming coordination complexes with metal ions. This chelating ability is a key characteristic of many organic extractants used in hydrometallurgy and environmental remediation.
The efficiency and selectivity of metal ion extraction are influenced by several factors, including the structure of the extractant, the pH of the aqueous phase, and the nature of the organic solvent. Research on other octasubstituted resorcin arenes containing amide and other functional groups has demonstrated their effectiveness in the solvent extraction of heavy metal ions like Pb(II), Zn(II), Cd(II), and Cr(III). journalssystem.com The formation of stable complexes between the ligand and the metal ion facilitates the transfer of the metal ion from an aqueous phase to an immiscible organic phase. journalssystem.com The long alkyl chain of this compound would enhance its solubility in organic solvents, a crucial property for an effective extractant. google.com
Further research could explore the selectivity of this compound for different metal ions by varying experimental conditions. The stoichiometry of the metal-ligand complexes formed could be determined using methods like classical slope analysis. journalssystem.com The potential for this compound to be used in industrial-scale separation processes would depend on its extraction efficiency, selectivity, and stability under operational conditions.
Applications in Material Science Research (e.g., Polymer Additives, Surfactants)
The amphiphilic nature of this compound, arising from its hydrophilic head (the α-hydroxy amide group) and hydrophobic tail (the n-octyl group), suggests its potential application as a surfactant. Surfactants are widely used in material science as wetting agents, emulsifiers, foaming agents, and dispersants. The ability of a molecule to modify surface tension is a key indicator of its surfactant properties. nih.gov The presence of multiple hydroxyl groups in some surfactants is known to influence their micellization behavior and interaction with external parameters like temperature and pH. researchgate.net
The synthesis of amphiphilic copolymers incorporating N-octyl groups has been shown to result in materials with interesting self-assembly properties. For instance, a degradable copolymer based on amphiphilic N-octyl-N-quaternary chitosan (B1678972) has been developed for gene delivery, highlighting the role of the N-octyl group in the material's amphiphilicity. nih.govdovepress.com This suggests that this compound could be investigated as a monomer or an additive in the synthesis of new polymers with tailored surface properties.
As a polymer additive, it could function as a plasticizer, a lubricant, or a compatibilizer in polymer blends. Its ability to self-assemble into nanostructures like micelles or vesicles in specific solvents could also be explored for applications in nanotechnology and materials formulation. nih.gov
Use as Chiral Building Blocks in Organic Synthesis
Chiral building blocks are essential components in the asymmetric synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. rsc.org The stereochemistry of these building blocks is crucial as it dictates the biological activity of the final product. This compound, when synthesized from a specific stereoisomer of lactic acid (either (S)-lactic acid or (R)-lactic acid), is a chiral molecule.
This inherent chirality makes it a valuable synthon for the construction of more complex chiral molecules. The hydroxyl and amide groups provide reactive sites for further chemical transformations without affecting the chiral center, allowing for the introduction of new functional groups with stereochemical control. The asymmetric synthesis of chiral lactams, for example, is an area where chiral building blocks are of significant importance. researchgate.netrsc.org The development of racemization-free coupling reagents is a key focus in the synthesis of chiral amides and peptides, ensuring the stereochemical integrity of the final products. rsc.org
Researchers could utilize chiral this compound in multi-step syntheses to introduce a specific stereocenter into a target molecule. Its utility as a chiral auxiliary, a group that temporarily attaches to a molecule to direct the stereochemical outcome of a reaction, could also be an area of investigation.
Precursor or Intermediate in the Synthesis of Complex Chemical Structures
The functional groups of this compound, namely the secondary amide and the secondary hydroxyl group, make it a versatile precursor for the synthesis of more complex chemical structures. Amide synthesis is a fundamental transformation in organic chemistry, and numerous methods exist for their preparation and subsequent reaction. rsc.orgresearchgate.netresearchgate.netnih.gov
The hydroxyl group can be oxidized to a ketone or converted to other functional groups through various reactions. The amide group can be hydrolyzed to a carboxylic acid and an amine, or it can participate in condensation reactions. organic-chemistry.org These transformations allow for the elongation of the carbon chain or the introduction of new functionalities.
Furthermore, hydroxy amides are known precursors for the synthesis of heterocyclic compounds. clockss.orgresearchgate.netrsc.org For instance, through intramolecular cyclization reactions, it may be possible to synthesize lactones, lactams, or other heterocyclic systems from this compound. The specific reaction conditions and reagents would determine the nature of the resulting complex structure. The development of new synthetic methodologies often relies on the availability of versatile and reactive intermediates like this compound.
Environmental Fate and Transformation Studies (e.g., Agro-chemical transformation products)
Understanding the environmental fate and transformation of chemical compounds is crucial for assessing their potential impact on ecosystems. Aliphatic amides and amines are subject to various degradation pathways in the environment, including biodegradation by microorganisms and photodegradation. nih.govrsc.orgrsc.orgsemanticscholar.orgacs.org
Given its structure, this compound is likely to be biodegradable in soil and water systems. nih.govusgs.govosti.gov Studies on the biodegradation of similar N-alkylamides could provide insights into the potential metabolic pathways and the microorganisms capable of degrading this compound. The degradation would likely involve the hydrolysis of the amide bond to form 2-hydroxypropanoic acid (lactic acid) and n-octylamine, both of which are generally considered to be readily biodegradable.
If used in agrochemical formulations, it would be important to study its persistence in soil and water, its potential for leaching into groundwater, and the nature of its transformation products. The toxicity of the parent compound and its degradation products to non-target organisms would also be a critical area of investigation. Such studies are essential for conducting a comprehensive environmental risk assessment.
Data Tables
Table 1: Potential Research Applications and Key Structural Features of this compound
| Research Application Area | Key Structural Feature(s) | Potential Role/Function |
| Chemical Separation Processes | Hydroxyl (-OH) and Amide (-CONH-) groups | Metal Ion Ligand/Extractant |
| Material Science Research | Amphiphilic structure (hydrophilic head, hydrophobic tail) | Surfactant, Polymer Additive |
| Organic Synthesis | Chiral center (at C2) | Chiral Building Block/Synthon |
| Complex Chemical Synthesis | Reactive Hydroxyl and Amide groups | Precursor/Intermediate |
| Environmental Science | Aliphatic amide and n-octyl chain | Subject for Fate and Transformation Studies |
Future Research Directions and Unexplored Avenues for 2 Hydroxy N Octylpropanamide
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds with tailored properties. mdpi.comnih.gov For 2-Hydroxy-n-octylpropanamide, these computational tools can be leveraged to accelerate the development of derivatives with enhanced efficacy and specific functionalities.
Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be trained on existing data for long-chain aliphatic amides and hydroxamic acids to predict various properties of novel this compound derivatives. nih.gov These properties can include solubility, lipophilicity, and potential biological activities. By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), researchers can virtually screen large libraries of candidate molecules, prioritizing those with the most promising profiles for synthesis and experimental validation. nih.gov
Generative Models for De Novo Design: Generative AI models offer the potential to design entirely new molecules with desired characteristics. mdpi.com By defining specific parameters, such as target bioactivity or desired physical properties, these models can propose novel chemical structures related to this compound that may not be conceived through traditional medicinal chemistry approaches. This approach can significantly expand the accessible chemical space for this class of compounds.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Utilizes existing data to forecast the physicochemical and biological properties of new derivatives. | Reduces the time and cost of experimental screening by prioritizing promising candidates. |
| De Novo Design | Generates novel molecular structures with predefined desired characteristics. | Expands the chemical space and leads to the discovery of innovative compounds with enhanced functionalities. |
| Synthesis Planning | Predicts optimal reaction pathways and conditions for the synthesis of target molecules. | Improves the efficiency and sustainability of chemical synthesis. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced spectroscopic techniques are particularly well-suited for the in situ analysis of the synthesis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for monitoring the progress of amide bond formation. mt.comresearchgate.net By tracking the disappearance of the carboxylic acid and amine starting materials and the appearance of the characteristic amide I and amide II bands of the this compound product, reaction kinetics can be accurately determined. researchgate.netnih.gov This real-time data allows for precise control over reaction parameters to optimize yield and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy offers a non-invasive method for real-time reaction monitoring, providing detailed structural information about reactants, intermediates, and products. rsc.orgrsc.orgasahilab.co.jp For the synthesis of this compound, ¹H and ¹³C NMR can be used to follow the conversion of starting materials and identify any transient species, offering a deeper understanding of the reaction mechanism. researchgate.netnih.govacs.org
Raman Spectroscopy: Resonance Raman (RR) spectroscopy can provide complementary information to FTIR, particularly for aqueous reaction systems. torvergata.it It can be used to probe the vibrational modes of the reacting species and offer insights into molecular structure and bonding changes during the formation of this compound.
Microfluidic and Continuous-Flow Synthesis Optimization
Microfluidic and continuous-flow technologies offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening. nih.govresearchgate.net
Rapid Optimization of Reaction Conditions: The small scale and precise control offered by microreactors allow for the rapid screening of a wide range of reaction parameters, such as temperature, pressure, catalyst loading, and residence time. rsc.org This enables the efficient identification of optimal conditions for the synthesis of this compound, minimizing waste and accelerating process development.
Integration with Machine Learning for Autonomous Optimization: Coupling continuous-flow reactors with machine learning algorithms can create self-optimizing systems. tudelft.nlresearchgate.net These systems can autonomously explore the reaction parameter space, identify the Pareto front for multiple objectives (e.g., yield, purity, and cost), and continuously refine the synthesis conditions to achieve the desired outcome. nih.govacs.org
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for this compound
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to temperature gradients and mixing issues. | Excellent, due to high surface-area-to-volume ratio. |
| Safety | Handling of hazardous reagents can be challenging on a large scale. | Improved safety due to small reaction volumes and better control. |
| Scalability | Can be difficult and may require re-optimization. | Generally more straightforward by running the system for longer periods. |
| Automation | More complex to automate. | Readily amenable to automation and integration with online analytics. |
Detailed Investigation of Molecular Interactions in Non-Biological Systems
Understanding the intermolecular interactions of this compound in non-biological systems is crucial for its application in materials science and other fields. The interplay of its long aliphatic chain and the polar hydroxy-amide head group can lead to complex self-assembly and interfacial behaviors.
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the behavior of this compound in various environments. youtube.comyoutube.comyoutube.com By simulating systems of multiple molecules, researchers can study aggregation, self-assembly into monolayers or micelles, and interactions with different surfaces or solvents. mit.eduresearchgate.net These simulations can help to predict and understand the macroscopic properties of materials incorporating this compound.
Experimental Characterization of Self-Assembly: Techniques such as X-ray diffraction, scanning electron microscopy, and atomic force microscopy can be used to experimentally characterize the self-assembled structures of this compound. The long alkyl chain is expected to drive hydrophobic interactions, leading to ordered structures. acs.orgacs.org
Amide-π and Carbonyl-Carbonyl Interactions: The amide group of this compound can participate in specific noncovalent interactions, such as amide-π stacking with aromatic systems and carbonyl-carbonyl interactions. torvergata.itmdpi.com Investigating these interactions in non-biological contexts could lead to the design of novel supramolecular assemblies and functional materials.
Discovery of Novel Reactivities and Catalytic Applications
The unique combination of a hydroxylamine and an amide functionality in this compound suggests potential for novel reactivities and catalytic applications that remain largely unexplored.
Catalytic Activity of the N-Hydroxy Group: The N-hydroxy group can potentially act as a catalyst or a ligand in various chemical transformations. For instance, N-hydroxy compounds have been shown to participate in hydrogen atom transfer reactions and aerobic oxidation catalysis. nih.govrsc.org Investigating the ability of this compound and its metal complexes to catalyze reactions such as oxidations, reductions, or C-H functionalizations could open up new avenues for its application.
Novel Reactions of the Hydroxamic Acid Moiety: The hydroxamic acid group can undergo a variety of chemical transformations. Exploring novel reactions, such as couplings, cyclizations, or rearrangements involving the this compound backbone, could lead to the synthesis of new classes of compounds with interesting properties. For example, N-hydroxy sulfonamides have been used as sulfenylating agents. rsc.org
Table 3: Potential Catalytic Applications of this compound
| Reaction Type | Potential Role of this compound | Rationale |
| Aerobic Oxidation | Catalyst or Ligand | The N-hydroxy group can potentially activate molecular oxygen. nih.gov |
| Hydrogen Atom Transfer | Catalyst | N-hydroxy compounds are known to be effective hydrogen atom abstractors. rsc.org |
| C-H Functionalization | Ligand for a Metal Catalyst | The hydroxamic acid moiety can chelate metal ions, potentially enabling catalytic C-H activation. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-Hydroxy-n-octylpropanamide?
The synthesis of this compound typically involves hydroxylation or substitution reactions. For example, hydroxylamine derivatives can react with n-octylpropanamide precursors under controlled pH (6–8) and temperature (50–70°C) to minimize side reactions like oxidation or over-substitution . Key steps include:
- Precursor preparation : Start with n-octylpropanamide, synthesized via amidation of propanoic acid with n-octylamine.
- Hydroxylation : Use hydroxylamine hydrochloride in aqueous ethanol, with slow addition to control exothermicity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques characterize this compound?
Critical characterization methods include:
- NMR : H and C NMR to confirm hydroxyl group integration (~1H at δ 4.5–5.0 ppm) and amide linkage (C=O at ~170 ppm).
- FTIR : Peaks at ~3300 cm (O-H stretch) and ~1650 cm (amide C=O).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 216.23 (theoretical) .
Cross-validation with elemental analysis ensures purity (>95%) .
Q. What are the stability and storage requirements for this compound?
The compound is stable under inert atmospheres (N or Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture and oxidizing agents, as the hydroxyl group may undergo hydrolysis or oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation via HPLC .
Advanced Research Questions
Q. How can reaction mechanisms for hydroxylation of n-octylpropanamide be elucidated?
Mechanistic studies require:
- Kinetic analysis : Monitor reaction rates under varying temperatures (25–70°C) and hydroxylamine concentrations.
- Isotopic labeling : Use O-labeled hydroxylamine to trace oxygen incorporation into the product.
- Computational modeling : DFT calculations (e.g., Gaussian 16) to identify transition states and activation energies for hydroxyl transfer .
Contradictions in literature mechanisms (e.g., radical vs. nucleophilic pathways) necessitate controlled radical scavenger experiments (e.g., TEMPO) to confirm intermediates .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
For enzyme inhibition studies:
- Assay selection : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify protease inhibition.
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to calculate IC.
- Control groups : Include known inhibitors (e.g., E-64 for cysteine proteases) and vehicle controls (DMSO ≤0.1%).
For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293) with EC determination .
Q. How should researchers address contradictions in toxicity data for this compound?
Conflicting toxicity reports (e.g., acute vs. chronic effects) require:
- Standardized protocols : Follow OECD Guidelines 423 (acute oral toxicity) and 451 (carcinogenicity).
- Metabolite profiling : LC-MS/MS to identify toxic metabolites (e.g., oxidized byproducts).
- Species-specific testing : Compare rodent (e.g., Sprague-Dawley rats) and in vitro (e.g., HepG2 hepatocytes) models to resolve interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
